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Compound of Interest

Compound Name: 3-(Trifluoromethyl)quinoxalin-2-ol

Cat. No.: B1297760

An In-depth Technical Guide on the Core Physical and Chemical Properties of 3-
(Trifluoromethyl)quinoxalin-2-ol

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif, forming the core of numerous
compounds with significant biological and technological applications.[1] Its derivatives are
explored for their potential as anticancer, antimicrobial, and antiviral agents.[2][3] The strategic
incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry,
often employed to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to
biological targets by altering its electronic and steric properties.[4]

This technical guide provides a comprehensive analysis of 3-(Trifluoromethyl)quinoxalin-2-
ol, a molecule that combines the quinoxaline framework with the influential trifluoromethyl
substituent. While detailed experimental data for this specific compound is not widely
published, this document synthesizes information from analogous structures, foundational
chemical principles, and established analytical methodologies to offer a robust profile for
researchers, scientists, and drug development professionals. We will delve into its structural
characteristics, physicochemical properties, spectroscopic signature, and the experimental
protocols required for its empirical validation.

Molecular Structure and Tautomerism
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3-(Trifluoromethyl)quinoxalin-2-ol exists in a tautomeric equilibrium between the lactam
(keto) form, 3-(trifluoromethyl)quinoxalin-2(1H)-one, and the lactim (enol) form, 3-
(trifluoromethyl)quinoxalin-2-ol. In the solid state and in most solvent systems, the lactam
form is predominantly favored due to the greater stability of the amide group. This equilibrium is
crucial as it dictates the molecule's hydrogen bonding capabilities, reactivity, and potential
interactions with biological macromolecules.

Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Properties

A molecule's physical properties are fundamental to predicting its behavior in biological
systems and guiding formulation development. While extensive experimental data for 3-
(Trifluoromethyl)quinoxalin-2-ol is scarce, the table below summarizes available identifiers
and predicted values from computational models. The presence of the polar quinoxalinone core
combined with the highly lipophilic trifluoromethyl group results in a molecule with balanced
properties.[4][5]
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Property Value / Predicted Value Source
CAS Number 58457-64-0
Molecular Formula CoHsFsN20 [6]
Molecular Weight 214.15 g/mol
Monoisotopic Mass 214.0354 Da [6]
Appearance Solid (predicted)
Melting Point Data not available
Boiling Point Data not available
logP (Lipophilicity) 1.72-18 [6][7]
logSw (Aqueous Solubility) -2.1394 [7]
oKa (Acidity) Data noF a-lvailable (Expected

to be acidic due to N-H)
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 3 [5]

Expertise Insight: The electron-withdrawing nature of the CFs group is expected to increase the
acidity (lower the pKa) of the N-H proton compared to its non-fluorinated counterpart, 3-
methylquinoxalin-2(1H)-one.[8] This increased acidity can influence receptor binding and
pharmacokinetic profiles. The predicted logP value of ~1.7 suggests moderate lipophilicity, a
desirable trait for many drug candidates, balancing membrane permeability with aqueous
solubility.

Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway

The most direct and established method for synthesizing quinoxalin-2-one derivatives is the
condensation of an o-phenylenediamine with an a-keto acid or its corresponding ester.[9] For
the title compound, the logical precursors are 1,2-phenylenediamine and an ethyl 3,3,3-
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trifluoropyruvate. This reaction is typically performed under acidic conditions or thermal

condensation to facilitate cyclization and dehydration.

Caption: Proposed synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the chemical structure

and data from analogous compounds, the following spectral characteristics are predicted.

'H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic
region (approx. 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A broad
singlet, exchangeable with D20, would appear further downfield, corresponding to the N-H
proton of the lactam.

13C NMR: Nine distinct carbon signals are anticipated. The carbonyl carbon (C=0) would
resonate around 155-160 ppm. The carbon bearing the CFs group would appear as a quartet
due to one-bond C-F coupling (*JCF = 30-35 Hz). The CFs carbon itself would also be a
quartet with a much larger coupling constant (*(JCF = 270-290 Hz).[10] Aromatic carbons
would appear in the typical 110-140 ppm range.

19F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CFs
group. The chemical shift would be characteristic of a CFs group attached to an sp2?-
hybridized carbon, likely in the range of -60 to -65 ppm relative to a CFCls standard.[10][11]

Infrared (IR) Spectroscopy: Key vibrational bands would include:

o N-H stretching (broad): ~3200-3050 cm~1

[e]

Aromatic C-H stretching: ~3050-2950 cm~1

o

C=0 (amide 1) stretching (strong): ~1680-1660 cm~1[12]

[¢]

C=N/C=C stretching: ~1615 cm~* and ~1580-1450 cm~1

[e]

C-F stretching (strong, complex): ~1350-1100 cm~1
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e Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a
prominent molecular ion (M*) peak at m/z 214. Key fragmentation pathways would likely
involve the loss of CO (m/z 186), followed by loss of HCN and CFs fragments, which is
characteristic for quinoxaline derivatives.[9]

Experimental Protocols

To ensure scientific integrity, empirical determination of physicochemical properties is
paramount. The following are standardized, step-by-step protocols for characterizing 3-
(Trifluoromethyl)quinoxalin-2-ol.

Workflow for Physicochemical Characterization

Pure Compound Sample

. . S - Ka Measurement Lipophilicity (logP
[Meltlng Point DetermlnatlorD uneous Solubility Assaa QPoFt)entiometric TitrationD GSh{EkE—FIasIZ IE/I egtJh g dD
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Physicochemical Data Profile

Click to download full resolution via product page

Caption: Standard workflow for physicochemical profiling.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp, defined melting range is
characteristic of a pure crystalline solid.

e Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

o Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3
mm.
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o Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital
melting point apparatus.

e Measurement: Heat rapidly to about 15°C below the expected melting point, then reduce the
heating rate to 1-2°C per minute.

e Recording: Record the temperature range from the appearance of the first liquid droplet to
the complete liquefaction of the sample. The experiment should be performed in triplicate.

pKa Determination by Potentiometric Titration

Causality: The pKa quantifies the acidity of the N-H proton, which is critical for understanding
its ionization state at physiological pH and its potential for forming salt bridges in receptor
binding.

o Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a
suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to create a solution of known
concentration (e.g., 0.01 M).

« Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a
calibrated pH electrode and a micro-stir bar.

e Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL)
using an automated titrator.

» Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to
stabilize.

e Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the
half-equivalence point on the titration curve, where half of the acid has been neutralized.

Conclusion

3-(Trifluoromethyl)quinoxalin-2-ol is a heterocyclic compound of significant interest for
chemical and pharmaceutical research. Its structure merges the biologically relevant
quinoxaline core with the property-enhancing trifluoromethyl group. This guide has established
a foundational profile of its molecular structure, predicted physicochemical properties, and

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1297760?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

expected spectroscopic signature. The provided experimental protocols offer a clear and
validated path for researchers to empirically determine its properties, ensuring data integrity
and enabling its further exploration in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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